(3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
CAS No.:
Cat. No.: VC18008264
Molecular Formula: C16H28N2O4
Molecular Weight: 312.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H28N2O4 |
|---|---|
| Molecular Weight | 312.40 g/mol |
| IUPAC Name | ethyl (3R,4R,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
| Standard InChI | InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14-,15-/m1/s1 |
| Standard InChI Key | VSZGPKBBMSAYNT-RBSFLKMASA-N |
| Isomeric SMILES | CCC(CC)O[C@@H]1C=C(C[C@H]([C@H]1NC(=O)C)N)C(=O)OCC |
| Canonical SMILES | CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound is characterized by the molecular formula C₁₆H₂₈N₂O₄ and a molecular weight of 312.40 g/mol . Its IUPAC name reflects the stereochemistry at positions 3, 4, and 5 on the cyclohexene ring, which is critical for its biological activity. The structure includes:
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A cyclohexene core with an ethyl carboxylate group at position 1.
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An acetamido substituent at position 4.
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An amino group at position 5.
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A pentan-3-yloxy moiety at position 3.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1402431-91-7 (phosphate salt) | |
| 196618-13-0 (free base) | ||
| Molecular Formula | C₁₆H₂₈N₂O₄ | |
| Molecular Weight | 312.40 g/mol | |
| Optical Rotation | [α]D²⁵ = +60.0 (c 2.0, CHCl₃) |
Stereochemical Considerations
The (3R,4R,5R) configuration distinguishes this compound from other stereoisomers, such as the (3S,4S,5S) variant, which exhibits different pharmacological properties . Chiral purity (>99%) is essential for its role as a pharmaceutical intermediate, as even minor enantiomeric impurities can alter drug efficacy .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of this compound typically involves multi-step enantioselective processes. A notable method, adapted from oseltamivir production, includes:
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Condensation: Reaction of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in the presence of p-toluenesulfonic acid to form a Schiff base intermediate .
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Catalytic Hydrogenation: Reduction of the intermediate using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the corresponding amine .
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Acidification: Treatment with p-toluenesulfonic acid to isolate the product as a stable salt .
Process Optimization
Recent advancements emphasize avoiding hazardous reagents like n-BuLi or LiHMDS, enhancing scalability and safety . For example, the use of BF₃·Et₂O in 3-pentanol facilitates stereochemical control during etherification .
Pharmacological Applications
Role in Antiviral Drug Development
This compound serves as a critical intermediate in synthesizing oseltamivir phosphate, a neuraminidase inhibitor effective against influenza A and B viruses . Its stereochemistry mirrors the active site requirements of viral neuraminidase, enabling precise inhibition .
| Biological Activity | IC₅₀ (nM) | Target Virus | Source |
|---|---|---|---|
| Neuraminidase Inhibition | 0.67–13 | Influenza A/B | |
| Protection Against Cisplatin | 450–505 | Cochlear Hair Cells |
Broader Research Applications
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Biochemical Studies: Used to probe enzyme-substrate interactions in glycosidase pathways .
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Material Science: Acts as a building block for polymers with tailored solubility and thermal stability .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., δ 1.30 ppm for ethyl group, δ 2.15 ppm for acetamido methyl) .
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Chiral HPLC: Employed to verify enantiomeric purity (>99%) using columns like Chiracel OJ-H .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 312.2049 (calculated for C₁₆H₂₈N₂O₄) .
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